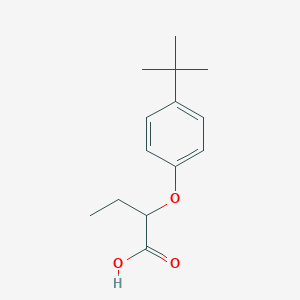
2-(4-Tert-butylphenoxy)butanoic acid
概要
説明
Synthesis Analysis
The synthesis of related compounds involves the acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite acts as a nitrosation reagent and an oxidant in a Pd(ii)-catalyzed decarboxylative acylation process . This method could potentially be adapted for the synthesis of 2-(4-Tert-butylphenoxy)butanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Tert-butylphenoxy)butanoic acid, such as those derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene, shows that the introduction of tert-butyl side groups can effectively increase the interchain distance and decrease intermolecular forces . This information suggests that 2-(4-Tert-butylphenoxy)butanoic acid may also exhibit reduced intermolecular interactions due to the presence of tert-butyl groups.
Chemical Reactions Analysis
The electrochemical behavior of tert-butylphenol derivatives has been studied, showing that the oxidation of these compounds can lead to various stable products, such as phenoxenium cations, phenolate anions, and phenoxy radicals . These findings indicate that 2-(4-Tert-butylphenoxy)butanoic acid may undergo similar electrochemical reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylphenol derivatives, such as those used in food contact materials, have been evaluated for safety. These compounds exhibit low migration rates and are considered safe when used within specified limits . Additionally, polyimides containing tert-butyl side groups derived from similar structures have shown low dielectric constants, low moisture absorption, and high glass transition temperatures . These properties could be relevant to 2-(4-Tert-butylphenoxy)butanoic acid, suggesting potential applications where these properties are desirable.
Relevant Case Studies
A case study involving the cyclization and de-tert-butylation reaction of 2-(4-tert-butyl-phenoxymethyl)-3-quinolinic acids has been reported . This study demonstrates the chemical reactivity of a compound with a tert-butylphenoxy moiety under cyclization conditions, which could provide insights into the reactivity of 2-(4-Tert-butylphenoxy)butanoic acid under similar conditions.
科学的研究の応用
1. Poultry Production
- Application Summary : Butyric acid is used in poultry production to improve gut health, performance, nutrient utilization, egg quality, and prevent osteoporosis . It’s considered an alternative to antibiotic growth promoters as it reduces pathogenic bacteria and their toxins .
- Methods of Application : Butyric acid is included in the diet of poultry. It’s a primary energy source for colonocytes and augments the differentiation and maturation of the intestinal cells .
- Results : The use of butyric acid leads to improved growth performance and immunity among birds. It also enhances gut health thereby increasing nutrient digestibility .
2. Butyrate and n-Butanol Production
- Application Summary : Butyric acid is used in the production of n-butanol using engineered Clostridium tyrobutyricum . This bacterium re-assimilates acetate for butyrate biosynthesis .
- Methods of Application : C. tyrobutyricum has been engineered to overexpress a heterologous alcohol/aldehyde dehydrogenase, which converts butyryl-CoA to n-butanol .
- Results : The engineered C. tyrobutyricum produced n-butanol at a high yield of >0.30 g/g and titer of >20 g/L in glucose fermentation .
3. Proteomics Research
- Application Summary : “2-(4-Tert-butylphenoxy)butanoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application in proteomics research would depend on the particular experiment or study being conducted .
- Results : The outcomes of using “2-(4-Tert-butylphenoxy)butanoic acid” in proteomics research would vary depending on the specific research goals .
4. Synthesis of Sitagliptin Phosphate
- Application Summary : A compound structurally similar to “2-(4-Tert-butylphenoxy)butanoic acid” was used in the synthesis of Sitagliptin Phosphate , a medication used to treat type 2 diabetes .
- Methods of Application : The specific methods of application would involve organic synthesis techniques .
- Results : The result was the successful synthesis of Sitagliptin Phosphate .
5. Proteomics Research
- Application Summary : “2-(4-Tert-butylphenoxy)butanoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application in proteomics research would depend on the particular experiment or study being conducted .
- Results : The outcomes of using “2-(4-Tert-butylphenoxy)butanoic acid” in proteomics research would vary depending on the specific research goals .
6. Organic Synthesis
- Application Summary : Compounds structurally similar to “2-(4-Tert-butylphenoxy)butanoic acid” are used in organic synthesis . For example, a similar compound was used in the synthesis of Sitagliptin Phosphate , a medication used to treat type 2 diabetes . Another similar compound, 4-(2,4-Di-tert-pentylphenoxy)butyric acid, is an organic building block used in chemical synthesis .
- Methods of Application : The specific methods of application would involve organic synthesis techniques .
- Results : The result was the successful synthesis of the desired compounds .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-tert-butylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEFGQXWIWCINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254847 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenoxy)butanoic acid | |
CAS RN |
113104-28-2 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113104-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



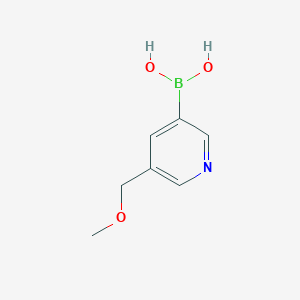
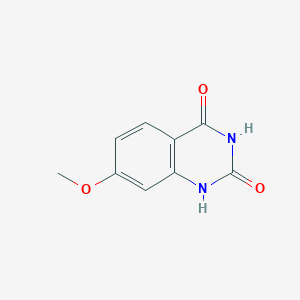
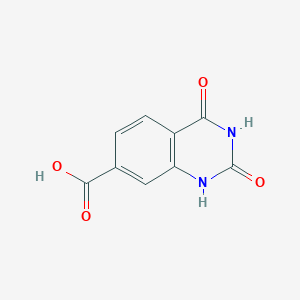
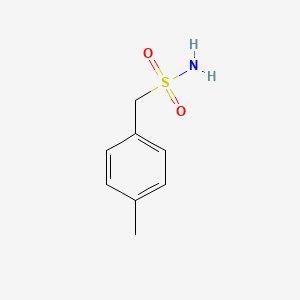

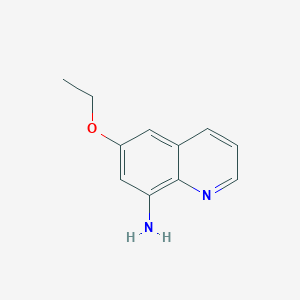
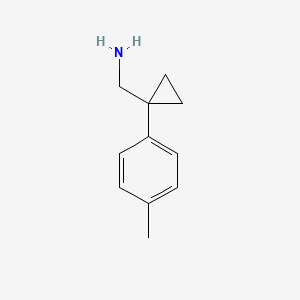
![[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester](/img/structure/B1320157.png)
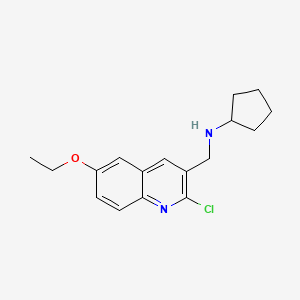
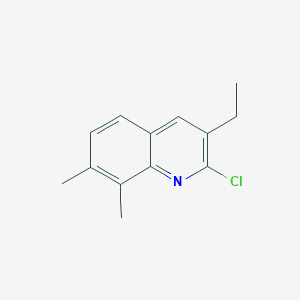
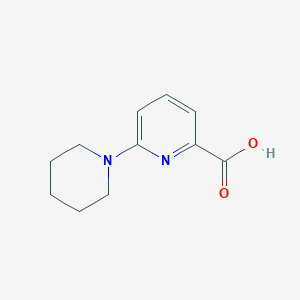
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)
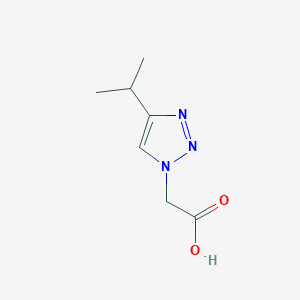
![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)